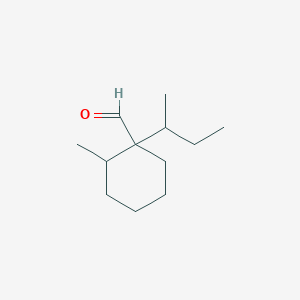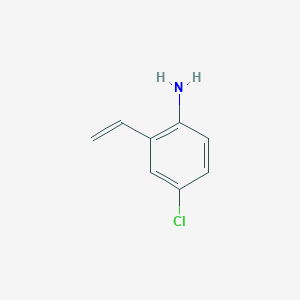![molecular formula C11H16ClFN2 B13262290 [(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13262290.png)
[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a chemical compound with a complex structure that includes both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of [(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
[(4-Chloro-3-fluorophenyl)methyl][2-(methylamino)ethyl]amine: Similar structure but with a different amine group.
[(4-Chloro-3-fluorophenyl)methyl][2-(ethylamino)ethyl]amine: Similar structure but with a different alkyl group on the amine.
Properties
Molecular Formula |
C11H16ClFN2 |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16ClFN2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
YASWDDNCYHBGER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13262216.png)

![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine](/img/structure/B13262228.png)
![2-Fluoro-5-[(propan-2-yl)amino]benzonitrile](/img/structure/B13262229.png)
![N-[1-(furan-2-yl)ethyl]cycloheptanamine](/img/structure/B13262233.png)

![(2-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13262248.png)
![N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13262261.png)
![4-[(Oxan-4-yl)methyl]piperidine](/img/structure/B13262269.png)
![Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13262277.png)



![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)
